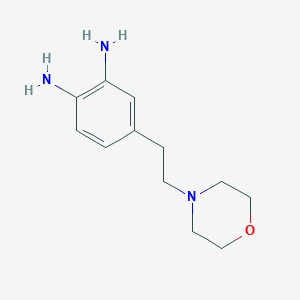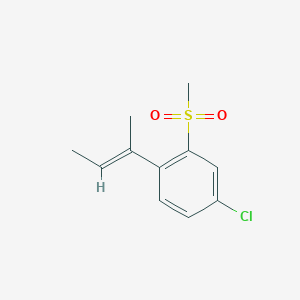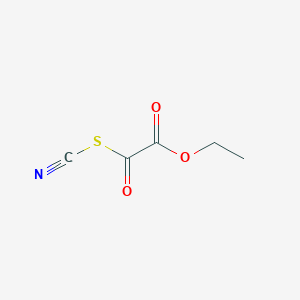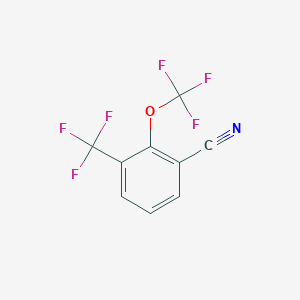
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide
説明
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C14H11Cl2F3N4S and its molecular weight is 395.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antifungal and Antioxidant Activities
Metal complexes of hydrazinecarbothioamide derivatives, including those similar to the compound , have demonstrated significant antifungal activities. These compounds were tested against selected types of fungi and showed promising results. Additionally, they exhibited encouraging antioxidant activities, highlighting their potential in combating oxidative stress-related issues (Al-Amiery et al., 2012).
Solubility and Pharmaceutical Formulation
The solubility of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue and structurally similar to the compound of interest, was studied in various solvents. Understanding solubility is crucial for pharmaceutical formulation and drug delivery. This research provides insights into the solubility behavior of such compounds in different solvents, which is essential for developing effective pharmaceutical formulations (Shakeel et al., 2014).
Inhibition of Cancer Cell Growth
Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have been found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells in vitro. This suggests potential therapeutic applications in cancer treatment, particularly in targeting specific types of leukemia (Pakhontsu et al., 2014).
DNA and Protein Binding
Studies on the binding ability of thiosemicarbazone-based ligands and their metal complexes, including those similar to the compound , show significant interaction with DNA and proteins. Such interactions are crucial for understanding the mechanisms of action of potential drugs and developing new therapeutic agents (Saghatforoush et al., 2021).
Antiviral Activity
Some hydrazinecarbothioamide derivatives have been synthesized and evaluated for their antiviral activity against yellow fever virus. This indicates the potential of such compounds in the development of new antiviral drugs, particularly for treating severe viral diseases like yellow fever (Moskalenko et al., 2021).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-methylamino]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N4S/c1-23(12-7-8(14(17,18)19)6-11(16)21-12)22-13(24)20-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQUHILOILMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=C1)C(F)(F)F)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-b]pyridazin-6-ylcyanamide](/img/structure/B1413063.png)




![C-(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1413073.png)






![N-[(2-Amino-3-pyridyl)sulfonyl]-2,6-dichloropyridine-3-carboxamide](/img/structure/B1413083.png)